bisSP1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

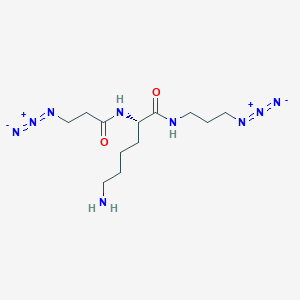

(2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N9O2/c13-6-2-1-4-10(19-11(22)5-9-18-21-15)12(23)16-7-3-8-17-20-14/h10H,1-9,13H2,(H,16,23)(H,19,22)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQNLHXWGRMZJY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NCCCN=[N+]=[N-])NC(=O)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NCCCN=[N+]=[N-])NC(=O)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of bisSP1 in Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's safety and efficacy. This technical guide provides an in-depth exploration of the bisSP1 linker, a bifunctional, self-immolative linker designed for advanced ADC development. We will delve into its core mechanism of action, present a putative dual self-immolation pathway, and provide representative experimental protocols for its application. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of ADC development.

Introduction to this compound

This compound, chemically known as (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide, is a bifunctional linker that plays a crucial role in the construction of ADCs. Its design incorporates two key features: azide groups for bioorthogonal conjugation and a self-immolative core for controlled payload release. The "bis" prefix in its common name alludes to the presence of two azidopropyl groups, which are instrumental in its function as a "double" or sequential self-immolative linker.

The primary function of any linker in an ADC is to ensure the stable attachment of the cytotoxic payload to the antibody during systemic circulation and to facilitate the efficient release of the payload upon internalization into the target cancer cell. This compound is designed to achieve this through a sophisticated, multi-step release mechanism.

Core Mechanism of this compound: A Dual Self-Immolative Pathway

The mechanism of this compound is centered around a sequential, or "dual," self-immolative process. This process is typically initiated by the cleavage of a trigger, which is usually an enzymatically labile bond incorporated between the antibody and the this compound linker. A common trigger is a peptide sequence, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like Cathepsin B, an enzyme overexpressed in many tumor cells.

Upon internalization of the ADC into the target cell and trafficking to the lysosome, the following cascade of events is proposed to occur:

-

Enzymatic Cleavage: Cathepsin B cleaves the Val-Cit dipeptide, exposing a free amine group on the this compound linker.

-

First Self-Immolation (Cyclization): This newly exposed amine initiates the first self-immolative step. It is hypothesized to undergo an intramolecular cyclization reaction, attacking a nearby carbonyl group. This results in the formation of a cyclic urea derivative and the release of the first spacer element.

-

Second Self-Immolation (Cyclization): The release of the first spacer unmasks a second amine group. This amine, in turn, initiates a second intramolecular cyclization, attacking the carbonyl group that links to the payload. This second cyclization event forms another stable cyclic byproduct and, crucially, liberates the unmodified cytotoxic payload in its active form.

This sequential release mechanism is designed to ensure a controlled and efficient release of the drug directly within the target cell, minimizing premature drug release in circulation and reducing off-target toxicity.

Signaling Pathways and Cellular Fate

The signaling pathways ultimately affected by a this compound-containing ADC are determined by the nature of the released cytotoxic payload. For instance, if the payload is a microtubule inhibitor like monomethyl auristatin E (MMAE), its release will lead to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis. If the payload is a DNA-damaging agent, it will intercalate into the DNA or inhibit topoisomerase, leading to DNA damage and programmed cell death. The this compound linker itself is designed to be cleaved into small, biologically inert cyclic byproducts that are readily cleared from the cell.

Quantitative Data and Performance Metrics

While specific quantitative data for ADCs utilizing the this compound linker are not extensively available in the public domain, the performance of such a linker would be evaluated based on several key metrics. The following table summarizes these critical parameters and provides hypothetical, yet realistic, target values for a successful ADC.

| Parameter | Description | Target Value | Rationale |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. | 3.5 - 4.5 | A higher DAR can increase potency, but excessively high DARs can lead to aggregation, reduced stability, and faster clearance. |

| Plasma Stability (Half-life, t½) | The time it takes for half of the intact ADC to be cleared from the plasma. | > 100 hours | A long plasma half-life is crucial to allow for sufficient accumulation of the ADC in the tumor tissue before significant payload deconjugation occurs. |

| In Vitro Cytotoxicity (IC50) | The concentration of the ADC required to inhibit the growth of 50% of target cancer cells in culture. | Low nM to pM range | A low IC50 value indicates high potency against the target cancer cell line. |

| In Vivo Efficacy (% Tumor Growth Inhibition) | The percentage reduction in tumor volume in a xenograft model treated with the ADC compared to a control group. | > 80% | High tumor growth inhibition in animal models is a key indicator of potential clinical efficacy. |

| Payload Release Efficiency | The percentage of payload released from the ADC upon internalization into target cells. | > 90% | Efficient payload release is essential for maximizing the cytotoxic effect within the tumor cell. |

Experimental Protocols

The development and evaluation of an ADC with a this compound linker involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

ADC Conjugation via Click Chemistry

This compound contains azide groups, making it amenable to conjugation with an antibody modified with an alkyne group via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

Materials:

-

Antibody functionalized with an alkyne group (e.g., DBCO).

-

This compound-payload conjugate.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

DMSO (for dissolving the this compound-payload conjugate).

-

Desalting column (e.g., PD-10).

-

Protein concentrator with appropriate molecular weight cutoff (MWCO).

Protocol (SPAAC):

-

Antibody Preparation: Exchange the buffer of the alkyne-functionalized antibody to PBS (pH 7.4) using a desalting column.

-

This compound-Payload Preparation: Prepare a stock solution of the this compound-payload conjugate in DMSO.

-

Conjugation Reaction: Add the this compound-payload stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid antibody denaturation. The molar ratio of linker-payload to antibody is typically between 5:1 and 10:1.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing.

-

Purification: Remove excess, unreacted this compound-payload conjugate using a desalting column equilibrated with PBS.

-

Concentration: Concentrate the purified ADC using a protein concentrator.

-

Characterization: Determine the DAR and aggregation level of the final ADC product using techniques such as Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.[3][4][5]

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines.

-

Complete cell culture medium.

-

ADC, unconjugated antibody, and free payload.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Tumor cells for implantation.

-

ADC, vehicle control, and isotype control ADC.

-

Calipers for tumor measurement.

Protocol:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the mice into treatment groups and administer the ADC, vehicle, or control ADC intravenously.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

-

Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizations

Logical Relationship of ADC Components

References

- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Valine-Citrulline PABC (VC-PABC) Linker

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline PABC (VC-PABC) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Its sophisticated mechanism, which balances stability in circulation with targeted payload release, has made it a cornerstone of ADC technology, utilized in multiple clinically approved therapies. This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and the experimental protocols essential for its application.

Core Concepts and Chemical Structure

The VC-PABC linker system is a multi-part construct designed for conditional, enzyme-mediated cleavage. It connects a potent cytotoxic payload to a monoclonal antibody, typically via a maleimide group that reacts with cysteine residues on the antibody.[1]

The full linker-drug construct is often abbreviated as mc-vc-PABC-payload .[1]

-

mc (maleimidocaproyl): A spacer and the reactive group that forms a stable thioether bond with sulfhydryl groups on reduced cysteine residues of an antibody.[1]

-

vc (Valine-Citrulline): A dipeptide sequence specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][]

-

PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer. Once the amide bond between Citrulline and PABC is cleaved by Cathepsin B, the PABC moiety undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified, active payload.

-

Payload: A highly potent cytotoxic agent, such as Monomethyl Auristatin E (MMAE) or Monomethyl Auristatin F (MMAF).

The combination of these elements ensures the ADC remains intact and inert in the bloodstream, only releasing its toxic payload after internalization into the target cancer cell.

Mechanism of Action: Targeted Payload Release

The efficacy of an ADC utilizing a VC-PABC linker is dependent on a precise sequence of biological and chemical events. This pathway ensures that the cytotoxic payload is delivered specifically to cancer cells, minimizing systemic toxicity.

Quantitative Properties of the VC-PABC Linker

The physical and chemical properties of the linker are paramount to the overall performance of the ADC. Below is a summary of key quantitative data.

| Property | Value / Observation | Species / Conditions | Reference |

| Chemical Formula | C₆₈H₁₀₅N₁₁O₁₅ (for mc-VC-PABC-MMAE) | N/A | |

| Molecular Weight | 1316.63 g/mol (for mc-VC-PABC-MMAE) | N/A | |

| Plasma Stability | Stable in human and cynomolgus monkey plasma. | Human, Primate | |

| Unstable in mouse and rat plasma due to cleavage by carboxylesterase 1c (Ces1c). This can lead to premature payload release in rodent models. | Mouse, Rat | ||

| Cleavage Enzyme | Primarily Cathepsin B , a lysosomal cysteine protease. | Human | |

| Other cathepsins (S, L, F) can also contribute to cleavage. | Human | ||

| Cleavage pH | Optimal cleavage occurs in the acidic environment of the lysosome (pH 4.5-5.0). | In vitro | |

| Systemic pH Stability | Remains relatively stable at physiological blood pH (~7.4). | In vivo / In vitro |

Experimental Protocols

Accurate characterization of an ADC requires robust and reproducible experimental methods. The following are foundational protocols for working with VC-PABC-linked ADCs.

This protocol describes the conjugation of a maleimide-functionalized linker-drug to a monoclonal antibody by reducing native interchain disulfide bonds.

Objective: To covalently link the mc-VC-PABC-payload to antibody cysteine residues.

Workflow Diagram:

Methodology:

-

Antibody Preparation: Prepare the antibody solution (e.g., 5-10 mg/mL) in a suitable buffer, such as PBS or sodium borate, at a pH between 7.4 and 8.0.

-

Reduction of Disulfide Bonds:

-

Add a calculated molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the antibody solution.

-

Incubate the mixture to allow for the reduction of interchain disulfide bonds to free thiols. Typical conditions are 30-120 minutes at 30-37°C.

-

Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 7.4).

-

-

Conjugation:

-

Prepare the maleimide-linker-payload solution in an organic solvent like DMSO or DMA.

-

Add the linker-payload solution to the reduced antibody solution, typically at a 5-10 molar excess per mole of antibody. Ensure the final concentration of organic solvent is low (<10% v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture with gentle agitation. Incubation times can range from 1 hour at room temperature to 16 hours at 4°C.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like N-acetylcysteine.

-

Purify the resulting ADC from unconjugated linker-payload and other reagents using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC).

-

-

Analysis: Characterize the final ADC for concentration, drug-to-antibody ratio (DAR), and percentage of aggregation.

Objective: To quantify the rate and extent of payload release from an ADC in the presence of purified Cathepsin B.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0) containing a reducing agent like DTT (2-5 mM) to activate Cathepsin B.

-

Prepare a stock solution of purified human Cathepsin B.

-

Prepare the ADC sample at a known concentration in the reaction buffer.

-

-

Cleavage Reaction:

-

Initiate the reaction by adding Cathepsin B to the ADC solution.

-

Incubate the mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Sample Quenching and Analysis:

-

Terminate the reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile with an internal standard) to precipitate the protein and stop the enzyme.

-

Centrifuge the samples to pellet the precipitated antibody.

-

Analyze the supernatant for the presence of the released payload using LC-MS/MS.

-

Quantify the amount of released payload against a standard curve to determine the cleavage kinetics.

-

Objective: To assess the stability of the ADC and quantify premature payload release in a physiological matrix.

Methodology:

-

Animal Dosing: Administer a single intravenous dose of the ADC to the test species (e.g., mouse, rat, or cynomolgus monkey).

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, up to several days). Process the blood to obtain plasma and store samples at -80°C until analysis.

-

Sample Analysis (ELISA-based):

-

Total Antibody Quantification: Use a sandwich ELISA to measure the concentration of total antibody (both conjugated and unconjugated) over time.

-

Intact ADC Quantification: Use a similar ELISA format, but with a detection antibody that specifically recognizes the payload (e.g., an anti-MMAE antibody). This measures the concentration of antibody that still has the drug conjugated.

-

-

Data Interpretation: Calculate the drug-to-antibody ratio (DAR) at each time point by comparing the results from the two ELISAs. A decrease in DAR over time indicates linker cleavage and premature payload release. Alternatively, LC-MS/MS can be used to directly quantify the free payload in plasma.

Conclusion

The MC-VC-PABC linker represents a highly successful and widely adopted platform in ADC development. Its design, which leverages the differential enzymatic environment between the bloodstream and the intracellular lysosomes of tumor cells, provides a robust mechanism for targeted drug delivery. A thorough understanding of its properties, mechanism, and the associated experimental protocols is essential for researchers aiming to develop the next generation of safe and effective antibody-drug conjugates.

References

An In-Depth Technical Guide to bis-Sulfone and Azide-Based Linkers for Antibody-Drug Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of two pivotal linker technologies in the field of antibody-drug conjugates (ADCs): bis-sulfone linkers for disulfide re-bridging and the bisSP1 linker as an exemplar of azide-based linkers for bioorthogonal click chemistry. This document delves into the core mechanisms, experimental protocols, and preclinical data associated with these advanced conjugation strategies, offering a comparative perspective for their application in the development of next-generation ADCs.

Introduction to Advanced Linker Technologies

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy.[1] Next-generation linker technologies aim to overcome the limitations of early-generation methods, such as heterogeneity and instability. This guide focuses on two such technologies: bis-sulfone linkers that enable site-specific conjugation through disulfide re-bridging, and azide-based linkers like this compound that facilitate bioorthogonal conjugation via click chemistry.

Bis-Sulfone Linkers for Disulfide Re-bridging

Bis-sulfone linkers are bifunctional reagents designed to react with the two free thiol groups generated from the reduction of a native disulfide bond in an antibody, thereby re-forming a stable covalent bridge.[2] This approach allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), typically DAR 4 for a standard IgG1, without the need for antibody engineering.[3]

Mechanism of Action

The conjugation process with bis-sulfone linkers is a two-step procedure involving:

-

Selective Reduction: The interchain disulfide bonds of the antibody are selectively reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose the cysteine thiol groups.[4]

-

Bis-Alkylation: The bis-sulfone reagent then undergoes a sequential Michael addition-elimination reaction with the pair of thiols, forming a stable three-carbon bridge and covalently linking the payload to the antibody.[4]

References

An In-depth Technical Guide to the bisSP1 Azide Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bisSP1 azide linker, a critical component in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, reaction mechanisms, and the experimental protocols necessary for its successful implementation in research and drug development.

Introduction to the this compound Azide Linker

The this compound azide linker is a chemical tool used to covalently attach molecules to biomolecules, such as antibodies. It is classified as a non-cleavable linker, meaning the linkage it forms is designed to be stable, and the release of a conjugated payload typically relies on the degradation of the antibody itself within the target cell. The key feature of this compound is the presence of an azide (-N3) group, which allows it to participate in highly specific and efficient "click chemistry" reactions.[1][2]

Click chemistry, a term coined by K. Barry Sharpless, describes reactions that are rapid, high-yielding, and occur under mild, often aqueous, conditions, making them ideal for modifying sensitive biological molecules.[3] The azide group of this compound is a key player in two main types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

Physicochemical Properties and Specifications

The this compound linker is a synthetic molecule with defined chemical and physical properties. While specific supplier specifications may vary, the core properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide | - |

| Molecular Formula | C12H23N9O2 | |

| Molecular Weight | 325.37 g/mol | |

| CAS Number | 2253947-15-6 | |

| Appearance | White to off-white solid | - |

| Purity | Typically ≥95% | |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months |

Reaction Mechanisms and Bioconjugation Strategies

The utility of the this compound azide linker lies in its ability to form stable triazole linkages with alkyne-containing molecules. This is achieved through two primary bioorthogonal reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction is known for its rapid kinetics and high yields under mild conditions. The copper(I) catalyst is often generated in situ from a copper(II) salt (e.g., copper(II) sulfate) using a reducing agent like sodium ascorbate. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the copper(I) catalyst and protect the biomolecule from oxidative damage.

dot

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed as a catalyst-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures and pH.

dot

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Quantitative Performance Data

While specific kinetic and yield data for the this compound linker are not extensively published in comparative formats, the performance of azide-alkyne cycloaddition reactions is well-documented. The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.

Table 1: Representative Second-Order Rate Constants for Azide-Alkyne Cycloadditions

| Reaction Type | Alkyne Partner | Azide Partner | Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |

| CuAAC | Terminal Alkyne | Benzyl Azide | 10² - 10³ | |

| SPAAC | DBCO | Benzyl Azide | ~1 | |

| SPAAC | BCN | Benzyl Azide | ~0.3 | |

| SPAAC | DIFO | Benzyl Azide | ~0.1 |

Note: Rate constants are highly dependent on the specific reactants, solvent, temperature, and, for CuAAC, the ligand used. This data is for general comparison.

Table 2: Comparison of CuAAC and SPAAC for Bioconjugation

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None |

| Biocompatibility | Potential cytotoxicity from copper | High (copper-free) |

| Reaction Rate | Generally faster | Slower, but highly tunable with different cyclooctynes |

| Alkyne Reagent | Simple terminal alkynes | Sterically demanding cyclooctynes |

| Common Use Cases | In vitro conjugation, material science | Live-cell imaging, in vivo applications |

Detailed Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with an azide-functionalized molecule like this compound for the purpose of antibody conjugation.

Protocol 1: CuAAC Conjugation of an Alkyne-Modified Antibody

Objective: To conjugate an alkyne-modified monoclonal antibody (mAb) with a this compound-azide-linked payload.

Materials:

-

Alkyne-modified mAb in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-azide-payload conjugate

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

-

THPTA stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

DMSO (for dissolving the payload conjugate)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the this compound-azide-payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Ensure all aqueous solutions are prepared with high-purity water and filtered.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified mAb to the reaction buffer.

-

Add the desired molar excess of the this compound-azide-payload solution to the mAb solution.

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes to form the copper-ligand complex.

-

-

Click Reaction:

-

Add the premixed CuSO₄/THPTA solution to the mAb/payload mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the resulting ADC using an SEC column to remove excess payload, catalyst, and other small molecules.

-

Collect fractions and analyze for protein concentration and drug-to-antibody ratio (DAR).

-

Protocol 2: SPAAC Conjugation of an Azide-Modified Antibody

Objective: To conjugate an antibody functionalized with a this compound-azide linker to a DBCO-containing payload.

Materials:

-

This compound-azide-modified mAb in a suitable buffer (e.g., PBS, pH 7.4, azide-free)

-

DBCO-payload conjugate

-

DMSO (for dissolving the payload conjugate)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the DBCO-payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the this compound-azide-modified mAb to the reaction buffer.

-

Add a 5-10 fold molar excess of the DBCO-payload stock solution to the antibody solution.

-

-

Conjugation Reaction:

-

Gently mix the solution and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction time may need to be optimized depending on the specific reactants and their concentrations.

-

-

Purification:

-

Remove excess, unreacted DBCO-payload by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Analyze the purified ADC for protein concentration and DAR.

-

Characterization of this compound-Conjugated ADCs

After conjugation, it is crucial to characterize the resulting ADC to ensure its quality and consistency.

Table 3: Analytical Techniques for ADC Characterization

| Analytical Technique | Parameter Measured | Description | Reference(s) |

| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs. | |

| Reversed-Phase HPLC (RP-HPLC) | DAR (after reduction) | Separates the light and heavy chains of the antibody, allowing for quantification of drug loading on each chain. | |

| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation | Separates molecules based on size to quantify high molecular weight aggregates and low molecular weight fragments. | |

| Mass Spectrometry (MS) | Intact mass, DAR, and site of conjugation | Provides precise mass measurements of the intact ADC and its subunits to confirm conjugation and determine DAR. | |

| UV-Vis Spectroscopy | Average DAR | A simpler method to estimate the average DAR based on the absorbance of the antibody and the conjugated drug. |

Logical and Signaling Pathways

The this compound azide linker is a component of the ADC structure and does not have a signaling function itself. Its role is to stably link the antibody to the payload until the ADC reaches its target. The following diagrams illustrate the general workflow for ADC production and the intracellular pathway leading to payload release.

dot

Caption: General experimental workflow for Antibody-Drug Conjugate (ADC) production.

Once administered, the ADC circulates in the bloodstream, binds to the target antigen on cancer cells, and is internalized.

dot

Caption: Intracellular trafficking and payload release pathway for a non-cleavable ADC.

Conclusion

The this compound azide linker is a valuable tool for bioconjugation, offering a stable and efficient means of linking payloads to biomolecules through click chemistry. Its versatility in participating in both CuAAC and SPAAC reactions allows researchers to choose the most appropriate conjugation strategy for their specific application. The detailed protocols and characterization methods outlined in this guide provide a solid foundation for the successful implementation of this compound and other azide linkers in the development of next-generation targeted therapeutics. As with any bioconjugation strategy, careful optimization and thorough characterization are paramount to ensuring the quality, efficacy, and safety of the final product.

References

The Role of bisSP1 in Targeted Cancer Therapy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Antibody-Drug Conjugates in Oncology

Targeted cancer therapy has been revolutionized by the development of antibody-drug conjugates (ADCs), which are highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small-molecule drugs.[1] This approach allows for the selective delivery of potent chemotherapy agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2] The architecture of an ADC is modular, consisting of three primary components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][3] The linker is a critical component that ensures the stability of the ADC in circulation and enables the efficient release of the payload within the target cancer cell. This guide focuses on the role of a specific linker, bisSP1, in the context of ADC research and development.

This compound: A Modern Linker for ADC Synthesis

This compound is a chemical linker designed for the synthesis of antibody-drug conjugates. It is not a therapeutic agent itself, but rather a crucial component in the construction of ADCs.

2.1 Chemical Properties of this compound

This compound is characterized by the presence of an azide (-N₃) functional group, which makes it a reagent for "click chemistry". This class of reactions is known for being highly efficient, specific, and biocompatible, making it ideal for complex bioconjugation applications. The azide group in this compound can readily participate in two primary types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that forms a stable triazole linkage between the azide-containing linker (like this compound) and an alkyne-modified payload or antibody.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (such as DBCO or BCN) and does not require a cytotoxic copper catalyst, making it particularly suitable for applications in living systems.

The chemical structure of this compound is designed to facilitate the stable attachment of a cytotoxic payload to a monoclonal antibody, ensuring the integrity of the ADC until it reaches its target.

The General Mechanism of Action of ADCs Utilizing Linkers like this compound

The therapeutic efficacy of an ADC is contingent on a multi-step process that begins with systemic administration and culminates in the death of the target cancer cell. Linkers such as this compound are integral to the successful execution of this process.

3.1 Signaling and Internalization Pathway

-

Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through a process called receptor-mediated endocytosis.

-

Intracellular Trafficking and Payload Release: The internalized ADC is trafficked to intracellular compartments, primarily lysosomes. Inside the lysosome, the linker is cleaved through various mechanisms (e.g., enzymatic degradation for peptide linkers, acidic hydrolysis for pH-sensitive linkers, or reduction for disulfide linkers), releasing the cytotoxic payload. Non-cleavable linkers release their payload upon the complete degradation of the antibody backbone in the lysosome.

-

Cytotoxic Effect: The released payload can then exert its cell-killing effect, for instance, by damaging DNA or inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.

-

Bystander Effect: Some ADCs are designed with payloads that, once released, can diffuse across the cell membrane and kill neighboring cancer cells that may not express the target antigen. This "bystander effect" is particularly important for treating heterogeneous tumors.

Quantitative Data in ADC Research

The efficacy of ADCs is evaluated using various quantitative metrics. The following table provides representative data for different ADCs to illustrate these metrics. It is important to note that this data is not specific to ADCs constructed with this compound but is indicative of the performance of ADCs in general.

| ADC Name (Target) | Cell Line | IC50 Value | Tumor Growth Inhibition (TGI) in Xenograft Models | Reference |

| Trastuzumab emtansine (HER2) | SK-BR-3 | ~10 ng/mL | >80% at 15 mg/kg | (Implied) |

| Brentuximab vedotin (CD30) | Karpas 299 | ~5 ng/mL | Complete tumor regression at 1 mg/kg | (Comparative) |

| Enfortumab vedotin (Nectin-4) | T24 | ~2 ng/mL | >90% at 2 mg/kg | (General ADC Data) |

| Sacituzumab govitecan (TROP-2) | MDA-MB-468 | ~50 nM | Significant tumor growth delay at 10 mg/kg | (Implied) |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in in vivo models following treatment.

Key Experimental Protocols in ADC Research

The preclinical evaluation of ADCs involves a series of in vitro and in vivo assays to determine their efficacy and safety.

5.1 In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the ability of an ADC to kill its target cancer cells.

-

Cell Seeding: Plate antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an unconjugated antibody and a vehicle-only control.

-

Incubation: Incubate the plates for a period sufficient for the payload to exert its effect (typically 72-120 hours).

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism convert MTT into a purple formazan product.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

5.2 Bystander Effect Assay

This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.

-

Co-culture Setup: Seed a mixture of antigen-positive and antigen-negative cells (the latter often engineered to express a fluorescent protein like GFP for identification) in various ratios.

-

ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on a monoculture of antigen-negative cells.

-

Incubation: Incubate the plates for 72-120 hours.

-

Quantification: Measure the viability of the antigen-negative (e.g., GFP-expressing) cell population using fluorescence microscopy or a plate reader.

-

Analysis: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

5.3 In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

-

Model Establishment: Implant human tumor cells subcutaneously into immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Group Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatment, typically via intravenous injection.

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the general health of the animals.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The primary efficacy metric is Tumor Growth Inhibition (TGI). Tumors may also be excised for further analysis (e.g., immunohistochemistry).

Conclusion

Linkers are a cornerstone of modern antibody-drug conjugate design, and molecules like this compound, with their amenability to robust click chemistry, provide essential tools for the construction of next-generation targeted cancer therapies. While this compound itself does not have a direct therapeutic effect, its role in stably and efficiently connecting a potent cytotoxic payload to a targeting antibody is fundamental to the success of the resulting ADC. A thorough understanding of the interplay between the antibody, linker, and payload, evaluated through a comprehensive suite of in vitro and in vivo assays, is critical for the development of safe and effective ADCs that can provide new treatment options for cancer patients.

References

bisSP1 as a Crosslinker: A Technical Guide for Researchers

An In-Depth Examination of the Core Properties and Applications of a Bifunctional Azide Linker in Bioconjugation and Drug Development

Introduction

In the landscape of targeted therapeutics and bioconjugation, the role of chemical crosslinkers is paramount. These molecules serve as the crucial bridge, covalently connecting different molecular entities to create novel constructs with tailored functionalities. Among the diverse array of crosslinking technologies, bisSP1 has emerged as a significant tool, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the fundamental properties of this compound, its mechanism of action, and its applications for researchers, scientists, and drug development professionals.

This compound is a bifunctional crosslinker characterized by the presence of two azide (-N3) groups. This dual-azide functionality makes it an ideal reagent for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3][4][5] Specifically, this compound participates in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, providing versatile strategies for molecular conjugation.

Physicochemical Properties

A clear understanding of the physicochemical characteristics of this compound is essential for its effective application. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide | |

| Molecular Formula | C12H23N9O2 | |

| Molecular Weight | 325.37 g/mol | |

| CAS Number | 2253947-15-6 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Mechanism of Action: The Power of Click Chemistry

The utility of this compound as a crosslinker is rooted in the reactivity of its two azide groups, which readily participate in cycloaddition reactions with alkyne-containing molecules. This allows for the precise and stable linkage of two different molecular partners.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the presence of a copper(I) catalyst, the azide groups of this compound react with terminal alkynes to form a stable 1,4-disubstituted triazole ring. This reaction is highly efficient and proceeds under mild conditions, making it suitable for conjugating sensitive biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC offers a bioorthogonal alternative. In this approach, the azide groups of this compound react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a metal catalyst. This reaction is driven by the release of ring strain in the cyclooctyne and is highly specific and rapid.

The bifunctional nature of this compound allows for a two-step sequential conjugation. One azide group can first be reacted with an alkyne-modified molecule, and the second azide group can then be used to conjugate to another alkyne-functionalized partner. This stepwise approach provides control over the assembly of complex bioconjugates.

Application in Antibody-Drug Conjugate (ADC) Development

A primary application of this compound is in the construction of ADCs, a class of targeted therapies that deliver potent cytotoxic drugs directly to cancer cells. In this context, this compound serves as the linker connecting the monoclonal antibody (mAb) to the cytotoxic payload.

The general workflow for ADC synthesis using this compound involves the following key steps:

-

Antibody and Payload Modification: The antibody is functionalized with an alkyne group, and the cytotoxic payload is modified to contain an alkyne or a strained cyclooctyne.

-

Conjugation: The alkyne-modified antibody and payload are reacted with this compound through either CuAAC or SPAAC.

-

Purification: The resulting ADC is purified to remove unconjugated components.

-

Characterization: The ADC is analyzed to determine critical quality attributes such as the drug-to-antibody ratio (DAR).

The use of a bifunctional linker like this compound in ADC construction offers the potential to create conjugates with a higher drug-to-antibody ratio (DAR) in a controlled manner, which can enhance the therapeutic efficacy.

Experimental Protocols

While specific, optimized protocols for this compound are often proprietary or application-dependent, the following general procedures for SPAAC and ADC characterization provide a starting point for researchers.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-containing molecule (like this compound) to a DBCO-functionalized protein.

Materials:

-

Azide-containing molecule (e.g., this compound)

-

DBCO-functionalized protein

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving the azide linker)

Procedure:

-

Prepare a stock solution of the azide-containing molecule in DMSO.

-

Prepare the DBCO-functionalized protein in PBS at a suitable concentration (e.g., 1-10 mg/mL).

-

Add the azide stock solution to the protein solution. A molar excess of the azide (e.g., 5-20 fold) is typically used to ensure efficient conjugation. The final concentration of DMSO should be kept low (e.g., <10%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

-

Purify the conjugate using size-exclusion chromatography or dialysis to remove excess unreacted azide linker.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a typically hydrophobic drug-linker to an antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on a HIC column, allowing for their separation and quantification.

General Procedure:

-

An HIC column is equilibrated with a high-salt mobile phase.

-

The ADC sample is injected onto the column.

-

A decreasing salt gradient is applied to elute the different ADC species. The unconjugated antibody, having the lowest hydrophobicity, elutes first, followed by species with increasing DAR.

-

The peak area for each species is integrated, and the weighted average DAR is calculated.

Conclusion

This compound represents a versatile and powerful tool for researchers in the fields of bioconjugation and drug development. Its bifunctional azide structure, compatible with highly efficient and bioorthogonal click chemistry reactions, enables the precise and stable linkage of diverse molecular entities. While its primary application to date has been in the synthesis of ADCs, the fundamental properties of this compound suggest its potential for broader use in the construction of complex biomolecular architectures for a variety of research and therapeutic purposes. Further research and publication of application-specific data will undoubtedly continue to expand the utility of this valuable crosslinking reagent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Application of BiPS in Proteomics: A Technical Guide for Structural and Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to BiPS: A Multifunctional Cross-Linking Reagent

In the realm of structural proteomics, the elucidation of protein-protein interactions (PPIs) and the characterization of protein conformations are paramount to understanding cellular function and disease mechanisms. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for these investigations.[1][2][3] This guide focuses on the application of a novel cross-linker, bimane bisthiopropionic acid N-succinimidyl ester (BiPS), a reagent designed to overcome many of the challenges associated with traditional cross-linking agents.[1][4]

BiPS is a homobifunctional, amine-reactive cross-linker with a unique combination of features that facilitate the identification and analysis of cross-linked proteins. Its key properties include:

-

Photocleavability: The BiPS cross-linker contains a labile bond that can be cleaved with UV light. This allows for the separation of cross-linked peptides during mass spectrometry analysis, simplifying their identification.

-

Isotopic Coding: BiPS is synthesized with isotopic labels, resulting in characteristic "doublets" in the mass spectra for peptides containing the cross-linker. This isotopic signature allows for the ready detection of cross-linked peptides.

-

Fluorescence: The bimane moiety of BiPS is fluorescent, enabling the sensitive and specific monitoring of various stages of the cross-linking experiment, from protein cross-linking to the separation of cross-linked peptides.

These features make BiPS a versatile tool for structural and cellular biology, as demonstrated by its successful application in identifying the docking site of a phosphorylated G-protein-coupled receptor (GPCR) C-terminus on the multifunctional adaptor protein β-arrestin.

Core Applications of BiPS in Proteomics

The primary application of BiPS is in cross-linking mass spectrometry (XL-MS) to provide spatial constraints for the structural modeling of proteins and protein complexes.

-

Mapping Protein-Protein Interaction Interfaces: By covalently linking interacting proteins, BiPS helps to identify the specific regions or domains involved in the interaction. The analysis of intermolecular cross-links provides direct evidence of which proteins are in close proximity within a complex.

-

Determining Protein Topography and Conformation: Intramolecular cross-links generated by BiPS provide distance constraints between different regions of the same protein. This information is valuable for modeling the three-dimensional structure of proteins and understanding conformational changes.

-

Studying Dynamic Protein Complexes: BiPS can be used to "capture" transient or weak protein interactions that are often difficult to detect using other methods. This is particularly useful for studying dynamic signaling complexes.

Quantitative Data Presentation

The data generated from a BiPS cross-linking experiment is rich and complex. A key output is the identification of cross-linked peptide pairs. The following table is a representative example of how quantitative data from a BiPS XL-MS experiment on a protein complex could be presented.

| Interacting Proteins | Cross-Linked Residue (Protein 1) | Cross-Linked Residue (Protein 2) | Peptide Sequence (Protein 1) | Peptide Sequence (Protein 2) | Precursor m/z | Mass (Da) | Score |

| Protein A - Protein B | K128 | K45 | ...VTLK... | ...AGIK... | 845.43 | 3377.72 | 125 |

| Protein A - Protein B | K150 | K98 | ...YNAK... | ...FPLK... | 912.51 | 3646.04 | 110 |

| Protein A - Protein A | K75 | K89 | ...DLQK... | ...IEAK... | 789.33 | 3153.32 | 95 |

| Protein C - Protein D | K210 | K17 | ...FGHK... | ...MVLK... | 887.47 | 3545.88 | 132 |

Experimental Protocols

The following is a generalized protocol for an in-vitro cross-linking experiment using BiPS followed by mass spectrometric analysis.

Materials

-

Purified protein complex (e.g., 1-5 mg/mL)

-

BiPS cross-linker stock solution (e.g., 10 mM in DMSO)

-

Cross-linking buffer (e.g., 20 mM HEPES-KOH, pH 7.8, 150 mM KCl, 1 mM MgCl2)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE reagents

-

In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin)

-

HPLC system for peptide separation

-

Mass spectrometer (e.g., MALDI-TOF/TOF or Orbitrap)

Cross-Linking Reaction

-

Reaction Setup: Incubate the purified protein complex with the BiPS cross-linker in the cross-linking buffer. A typical molar ratio of protein to BiPS is 1:50.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

SDS-PAGE and In-Gel Digestion

-

Separation: Separate the cross-linked proteins by SDS-PAGE.

-

Visualization: Visualize the cross-linked protein bands using the fluorescence of the BiPS reagent.

-

Excision: Excise the fluorescent bands corresponding to the cross-linked complexes.

-

Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digestion: Digest the proteins in the gel pieces with trypsin overnight at 37°C.

Peptide Extraction and Separation

-

Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

-

Drying: Dry the pooled peptide extracts in a vacuum centrifuge.

-

HPLC Separation: Resuspend the peptides and separate them by reverse-phase HPLC. The fluorescent signal from BiPS-containing peptides can be used to guide fraction collection.

Mass Spectrometry and Data Analysis

-

MS Analysis: Analyze the peptide fractions by MALDI-TOF/TOF or LC-MS/MS.

-

Photocleavage: For MALDI-MS, partial photocleavage of the cross-linker can occur in the mass spectrometer, releasing the individual cross-linked peptides. For LC-MS/MS, targeted fragmentation of the cross-linker can be induced.

-

Data Analysis: Use specialized software to identify the cross-linked peptides based on the characteristic isotopic doublet and the masses of the released peptides. The software can automatically assign the type of cross-link (inter-peptide, intra-peptide, or dead-end).

Visualizations

Experimental Workflow for BiPS Cross-Linking

Caption: Experimental workflow for BiPS cross-linking mass spectrometry.

Principle of BiPS-based Cross-Link Identification

References

- 1. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BiPS, a photocleavable, isotopically coded, fluorescent cross-linker for structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the bisSP1 Linker for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the advent of click chemistry, a set of reactions that are rapid, specific, and high-yielding. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful tool for covalently linking molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] Central to the success of this technology is the design of linkers that facilitate these conjugations. This technical guide provides a comprehensive overview of the bisSP1 linker, a bifunctional linker designed for SPAAC applications, particularly in the development of Antibody-Drug Conjugates (ADCs).

The this compound linker is a chemical entity that contains two azide (N3) moieties, making it a valuable reagent for click chemistry.[2][3] It is designed to react with molecules containing strained alkyne groups, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.[2] This bioorthogonal reaction proceeds efficiently under physiological conditions, making it ideal for applications in drug development, diagnostics, and materials science.[4]

Physicochemical Properties of this compound

The this compound linker, chemically known as (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide, possesses specific physicochemical properties that are critical for its function in bioconjugation. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Linker

| Property | Value |

| Chemical Name | (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide |

| Molecular Formula | C12H23N9O2 |

| Molecular Weight | 325.37 g/mol |

| CAS Number | 2253947-15-6 |

| Appearance | White to off-white solid powder |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 13 |

| Solubility | Soluble in DMSO |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Mechanism of Action

SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne and an azide. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without a catalyst. The azide and alkyne functional groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, ensuring high specificity of the conjugation reaction.

Caption: Core mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Reaction Kinetics

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | General literature |

| BCN | Benzyl Azide | ~0.01 - 0.1 | General literature |

Note: These are approximate values and can vary depending on the solvent, temperature, and specific structure of the reactants.

Application in Antibody-Drug Conjugate (ADC) Development

The this compound linker is primarily designed for the construction of ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker plays a crucial role in the stability, pharmacokinetics, and efficacy of the ADC.

Experimental Workflow for ADC Synthesis using this compound

The general workflow for synthesizing an ADC using the this compound linker involves the functionalization of a payload molecule with this compound, followed by its conjugation to an antibody that has been modified to contain a strained alkyne.

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis via SPAAC.

Experimental Protocols

General Protocol for Antibody Conjugation with a this compound-Payload

This protocol provides a general guideline for the conjugation of a payload functionalized with the this compound linker to an antibody modified with a DBCO group.

Materials:

-

DBCO-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-functionalized payload, dissolved in an organic solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Prepare a solution of the DBCO-modified mAb at a concentration of 1-10 mg/mL in the reaction buffer.

-

Prepare a stock solution of the this compound-payload in DMSO at a concentration of 1-10 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound-payload stock solution to the antibody solution. A 3-5 fold molar excess of the linker-payload is a common starting point.

-

The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture at room temperature or 4°C for 1-24 hours with gentle mixing. The optimal reaction time and temperature should be determined empirically.

-

-

Purification:

-

Following incubation, remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.

-

The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) of the purified ADC using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

Protocol for Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

This method is applicable if the drug has a distinct UV-Vis absorbance from the antibody.

Procedure:

-

Determine Extinction Coefficients:

-

Accurately measure the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the free drug-linker (ε_DrugLinker) at two wavelengths: 280 nm and the wavelength of maximum absorbance for the drug (λ_max).

-

-

Measure ADC Absorbance:

-

Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at λ_max (A_λmax).

-

-

Calculate DAR:

-

The concentration of the antibody and the drug in the ADC solution can be calculated using the following equations based on the Beer-Lambert law:

-

A_280 = ε_Ab,280 * C_Ab + ε_DrugLinker,280 * C_DrugLinker

-

A_λmax = ε_Ab,λmax * C_Ab + ε_DrugLinker,λmax * C_DrugLinker

-

-

Solve the system of two linear equations for C_Ab and C_DrugLinker.

-

The DAR is then calculated as: DAR = C_DrugLinker / C_Ab

-

Stability and Storage

While specific stability data for the this compound linker under various conditions (e.g., pH, temperature, enzymatic) is not publicly available, general considerations for azide-containing linkers and ADCs apply. The triazole linkage formed via SPAAC is generally very stable. For storage, the solid this compound linker should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.

Conclusion

The this compound linker is a valuable tool for researchers in the field of bioconjugation, particularly for the development of ADCs. Its bifunctional azide nature allows for straightforward incorporation into payload molecules, which can then be efficiently and specifically conjugated to alkyne-modified antibodies via the robust and bioorthogonal SPAAC reaction. This technical guide has provided an overview of the this compound linker, its physicochemical properties, the underlying SPAAC chemistry, and general protocols for its application in ADC synthesis and characterization. For optimal results, it is recommended that researchers empirically determine the ideal reaction conditions for their specific antibody and payload combination.

References

Methodological & Application

Application Notes and Protocols for bisSP1 Conjugation to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of bis-succinimidyl-PEG1 (bisSP1), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, to monoclonal antibodies (mAbs). NHS esters are widely used for bioconjugation, reacting with primary amines (the ε-amine of lysine residues and the N-terminus) on the antibody to form stable amide bonds.[1][2] This method is a cornerstone in the development of antibody-drug conjugates (ADCs), where a cytotoxic agent is attached to a mAb for targeted delivery to cancer cells.[3][4] Due to the presence of numerous lysine residues on a typical IgG, this conjugation method results in a heterogeneous mixture of conjugates with a varying drug-to-antibody ratio (DAR).[5] Careful control of the reaction conditions is crucial to achieve a desirable DAR, which is a critical quality attribute affecting the efficacy and safety of the resulting conjugate.

Principle of the Reaction

The conjugation of this compound to a monoclonal antibody is a two-step process based on nucleophilic acyl substitution. The primary amine groups on the antibody act as nucleophiles, attacking the carbonyl carbon of the NHS ester group on this compound. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.

Experimental Protocols

Materials and Reagents

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound (bis-succinimidyl-PEG1)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Purification/Desalting columns (e.g., Sephadex G-25)

-

Syringes and needles

-

Reaction tubes

-

Spectrophotometer

-

LC-MS system (for characterization)

Experimental Workflow Diagram

Caption: Workflow for this compound conjugation to a monoclonal antibody.

Step-by-Step Conjugation Protocol

-

Preparation of the Monoclonal Antibody:

-

The monoclonal antibody should be in an amine-free buffer, such as PBS. If the antibody solution contains amine-containing stabilizers like Tris or glycine, they must be removed by dialysis or buffer exchange into PBS.

-

Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3).

-

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. The NHS-ester group is susceptible to hydrolysis, so it is crucial to use a dry solvent and minimize exposure to moisture.

-

-

Conjugation Reaction:

-

A starting point for optimization is a 10- to 20-fold molar excess of this compound to the antibody. The optimal ratio may need to be determined empirically for each specific antibody and desired DAR.

-

While gently vortexing the antibody solution, add the calculated volume of the 10 mM this compound stock solution.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light. For sensitive antibodies, the incubation can be performed at 4°C for 2 hours.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

-

Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted NHS esters.

-

-

Purification of the Conjugate:

-

Remove excess this compound, NHS byproduct, and quenching reagent by size-exclusion chromatography (e.g., a desalting column).

-

Equilibrate the column with 1X PBS, pH 7.4.

-

Apply the quenched reaction mixture to the column and elute with 1X PBS. The larger antibody conjugate will elute first.

-

Characterization of the Conjugate

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of the conjugate and must be determined.

1. UV-Vis Spectrophotometry:

This is a straightforward method to estimate the average DAR. It requires that the conjugated molecule has a distinct UV absorbance from the antibody. Since this compound itself does not have a strong chromophore, this method is more applicable when this compound is used to link a drug with a known extinction coefficient. The concentrations of the antibody and the drug can be determined by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the drug) and solving a set of simultaneous equations based on the Beer-Lambert law.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for determining the DAR and the distribution of different drug-loaded species.

-

Procedure: The purified conjugate is analyzed by LC-MS. The different species (unconjugated antibody, and antibody with 1, 2, 3, etc. molecules of this compound attached) will have different molecular weights and can be resolved.

-

Data Analysis: The mass spectrum is deconvoluted to determine the masses of the different species. The number of conjugated this compound molecules can be calculated from the mass shift. The area under the curve for each peak is used to calculate the weighted average DAR.

Data Presentation

Table 1: Representative Quantitative Parameters for this compound Conjugation

| Parameter | Recommended Value/Range | Notes |

| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve conjugation efficiency. |

| This compound:Antibody Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized. |

| Reaction pH | 7.2 - 8.5 | Slightly alkaline pH deprotonates lysine amines. |

| Reaction Temperature | Room Temperature or 4°C | 4°C for sensitive antibodies. |

| Reaction Time | 1 hour (RT) or 2 hours (4°C) | Longer times can lead to higher DAR but also potential aggregation. |

| Quenching Agent | Tris-HCl or Glycine | Final concentration of 20-50 mM. |

Table 2: Example of DAR Calculation from LC-MS Data

| Species (Number of this compound) | Peak Area (%) | Weighted Peak Area |

| 0 | 10 | 0 |

| 1 | 25 | 25 |

| 2 | 35 | 70 |

| 3 | 20 | 60 |

| 4 | 10 | 40 |

| Total | 100 | 195 |

| Average DAR | 1.95 |

Average DAR = (Sum of Weighted Peak Areas) / (Sum of Peak Areas)

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate (ADC) created using a linker like this compound, where the antibody directs a cytotoxic payload to a target cancer cell.

Caption: General mechanism of action of an antibody-drug conjugate.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]

- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Dual-Action Strategy for Bioconjugation Using Amine-Reactive Crosslinkers and DBCO-Enabled Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a two-stage bioconjugation strategy. The first stage involves modifying a target protein with a dibenzocyclooctyne (DBCO) moiety using a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. For the purpose of this note, we will refer to the amine-reactive agent as BS3 (Bis(sulfosuccinimidyl)suberate), a well-documented and water-soluble crosslinker, as "bisSP1" is not a standard recognized term and is likely a synonym or typo. The resulting DBCO-functionalized protein is then ready for the second stage: a highly specific and efficient copper-free click chemistry reaction with an azide-tagged molecule.

This orthogonal approach allows for the precise assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), imaging agents, or protein-protein complexes.[1][2][3]

Introduction and Principle

Modern bioconjugation demands precision, efficiency, and biocompatibility. This protocol leverages two powerful and orthogonal chemical reactions:

-

Amine-Reactive Crosslinking: NHS esters, such as those on BS3, react efficiently with primary amines (—NH₂) found on the N-terminus of proteins and the side chains of lysine residues.[4][5] This reaction forms a stable amide bond and occurs readily in aqueous buffers at a physiological to slightly alkaline pH (7.0-9.0). BS3 is a homobifunctional crosslinker, meaning it has two identical NHS esters, and is impermeable to the cell membrane, making it ideal for targeting cell surface proteins.

-